2-Amino-5-chloro-4-fluorobenzoic acid chemical properties
2-Amino-5-chloro-4-fluorobenzoic acid chemical properties
An In-Depth Technical Guide to 2-Amino-5-chloro-4-fluorobenzoic Acid: Properties, Applications, and Protocols
Introduction
2-Amino-5-chloro-4-fluorobenzoic acid is a polysubstituted aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of an amino group, a carboxylic acid, and two distinct halogen atoms (chlorine and fluorine) on a benzene ring imparts a versatile reactivity profile. This makes it a valuable intermediate, or synthon, for the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom is particularly significant, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving pharmacokinetic and pharmacodynamic properties.[2]
This guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-5-chloro-4-fluorobenzoic acid, its reactivity, key applications in research and development, and detailed protocols for its safe handling and use in a laboratory setting. The information is tailored for researchers, chemists, and professionals in drug discovery and development who require a deep technical understanding of this important chemical intermediate.
Chemical Identity and Structure
The structural foundation of 2-Amino-5-chloro-4-fluorobenzoic acid is an anthranilic acid core, further substituted with chlorine and fluorine atoms. This substitution pattern creates a unique electronic and steric environment that dictates its chemical behavior.
Caption: Chemical Structure of 2-Amino-5-chloro-4-fluorobenzoic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-Amino-5-chloro-4-fluorobenzoic acid |
| CAS Number | 351367-77-6 |
| Molecular Formula | C₇H₅ClFNO₂[3] |
| Molecular Weight | 189.57 g/mol [3] |
| InChI Key | VTFCXMNTJYSFIR-UHFFFAOYSA-N[3] |
| Canonical SMILES | C1=C(C(=C(C=C1N)F)Cl)C(=O)O |
Physicochemical Properties
The physical properties of 2-Amino-5-chloro-4-fluorobenzoic acid are characteristic of a solid organic acid. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| Melting Point | Data not consistently available in searched literature. Related isomers like 2-Amino-5-fluorobenzoic acid melt at 181-183 °C. | N/A |
| Boiling Point | 360.2 ± 42.0 °C (Predicted for isomer) | [4] |
| Density | 1.574 ± 0.06 g/cm³ (Predicted for isomer) | [4] |
| Solubility | Soluble in DMF and DMSO. Limited solubility in PBS (pH 7.2). (Data for 2-Amino-5-fluorobenzoic acid) |[5] |
Note: Some physical data, such as boiling point and density, are predicted values for a structural isomer and should be used as an estimation.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural confirmation and purity assessment of 2-Amino-5-chloro-4-fluorobenzoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Would show distinct signals for the two aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling constants would be influenced by the electronic effects of the fluorine, chlorine, amino, and carboxyl substituents.
-
¹³C NMR : Would reveal seven unique carbon signals corresponding to the aromatic ring carbons and the carboxyl carbon.
-
¹⁹F NMR : A crucial technique for fluorine-containing compounds, this would show a singlet for the single fluorine atom, confirming its presence and chemical environment.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations for the amine, a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, and C-F and C-Cl stretching vibrations. A study on the related 2-amino-5-fluorobenzoic acid provides insight into the vibrational spectra of such molecules.[6]
-
Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound (189.57 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₇H₅ClFNO₂. The fragmentation pattern would show characteristic losses of COOH, NH₂, and halogen atoms.
Reactivity and Synthetic Applications
The reactivity of 2-Amino-5-chloro-4-fluorobenzoic acid is governed by its three primary functional groups: the carboxylic acid, the aromatic amine, and the halogenated benzene ring. This trifunctional nature makes it a versatile synthon.[1]
-
Carboxylic Acid Group (-COOH) : This group readily undergoes standard reactions such as esterification and amidation.[1] These transformations are often employed to protect the acid functionality or to introduce new functional groups for further synthesis. For example, it can be converted to its methyl ester, 2-Amino-5-chloro-4-fluoro-benzoic acid methyl ester.
-
Amino Group (-NH₂) : The nucleophilic amino group can participate in reactions like acylation, alkylation, and diazotization. Its reactivity allows for the construction of heterocyclic systems, which are common scaffolds in medicinal chemistry.
-
Aromatic Ring : The electron-donating amino group activates the ring towards electrophilic substitution, while the halogens are deactivating. The positions of the substituents direct further reactions, offering pathways to complex, specifically substituted aromatic compounds.
Key Application: Synthesis of Heterocycles
A primary application of substituted anthranilic acids is in the synthesis of quinazolinones and related heterocyclic structures. Structurally similar 2-amino-5-chlorobenzoic acid is used as a starting material to synthesize 6-chloroquinazoline derivatives, which have been investigated as p21-activated kinase 4 (PAK4) inhibitors.[1][7] The general workflow involves the reaction of the anthranilic acid with a reagent that provides the necessary atoms to form the second ring, followed by cyclization.
Caption: Conceptual workflow for synthesizing quinazolinone derivatives.
Safety, Handling, and First Aid
2-Amino-5-chloro-4-fluorobenzoic acid and its structural isomers are classified as hazardous chemicals. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment. The following information is synthesized from safety data sheets for structurally related compounds.
Hazard Identification
-
Acute Toxicity : Toxic if swallowed.[8]
-
Respiratory Irritation : May cause respiratory irritation.[8][10]
Mandatory Handling Protocol
This protocol outlines the minimum requirements for safely handling 2-Amino-5-chloro-4-fluorobenzoic acid powder.
-
Engineering Controls :
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.[8][11]
-
Eye Protection : Use tight-sealing safety goggles or a face shield.[8]
-
Body Protection : Wear a lab coat and appropriate protective clothing. Safety shoes are recommended.[8]
-
Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[8][9]
-
-
Handling and Storage :
First-Aid Measures
-
If Swallowed : Rinse mouth. Seek immediate medical attention.[12]
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][12]
-
On Skin : Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][12]
-
In Eyes : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][12]
Caption: A workflow diagram for the safe handling of chemical powders.
Conclusion
2-Amino-5-chloro-4-fluorobenzoic acid stands out as a highly functionalized and valuable chemical intermediate. Its distinct pattern of amino, carboxyl, chloro, and fluoro substituents provides a rich platform for synthetic chemists to build complex molecular architectures. While its primary utility lies in creating novel heterocyclic compounds for the pharmaceutical and agrochemical sectors, its full potential continues to be explored. A thorough understanding of its chemical properties, reactivity, and stringent safety requirements is paramount for harnessing its capabilities effectively and responsibly in a research and development setting.
References
-
PubChem. 2-Amino-4-chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
-
ChemBK. 2-Amino-4-chloro-5-fluorobenzoic acid. [Link]
-
Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332–337. [Link]
-
Supporting Information. Angewandte Chemie International Edition, 57(23), 7205-7209. [Link]
- Google Patents.
-
Amerigo Scientific. 4-Amino-2-chloro-5-fluorobenzoic acid. [Link]
- Google Patents.
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
PubChem. 2-Amino-5-chlorobenzoic acid. National Center for Biotechnology Information. [Link]
- Google Patents. Method for producing 2-amino-4-fluorobenzoic acid.
-
Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. [Link]
-
Autech Industry Co.,Limited. 2-Chloro-4-fluoro-5-aminobenzoic Acid. [Link]
-
SIELC Technologies. Benzoic acid, 5-amino-2-chloro-4-sulfo-. [Link]
-
Xiamen AmoyChem Co., Ltd. The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. [Link]
-
SpectraBase. 2-Amino-4-fluorobenzoic acid - Optional[ATR-IR] - Spectrum. [Link]
-
ResearchGate. (PDF) 2-Amino-5-fluorobenzoic acid. [Link]
-
Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o362. [Link]
-
Wikipedia. 4-Fluorobenzoic acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-5-chloro-4-fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. caymanchem.com [caymanchem.com]
- 6. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
